4-(3,5-Difluorophenoxy)-piperidine
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Overview
Description
4-(3,5-Difluorophenoxy)-piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenoxy)-piperidine typically involves the reaction of 3,5-difluorophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,5-difluorophenol is replaced by the piperidine group. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenoxy)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds.
Scientific Research Applications
4-(3,5-Difluorophenoxy)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenoxy)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
- 4-(3,5-Difluorophenoxy)-3,5-difluorobenzonitrile
- 4-(3,5-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanol
- 4-[(3,5-Difluorophenoxy)methyl]-5-methyl-2-furoic acid
Uniqueness: 4-(3,5-Difluorophenoxy)-piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a difluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(3,5-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 |
InChI Key |
LOUAZNRLAKBOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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